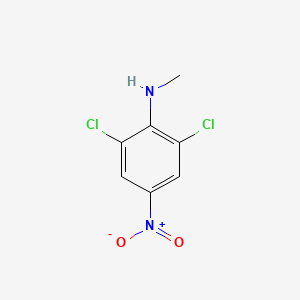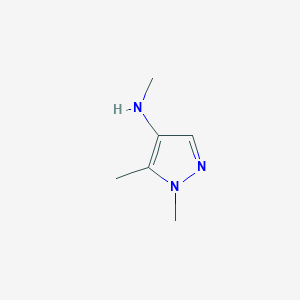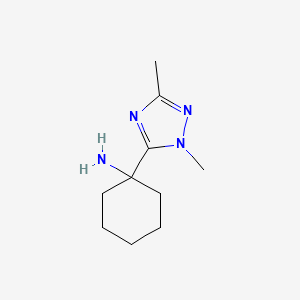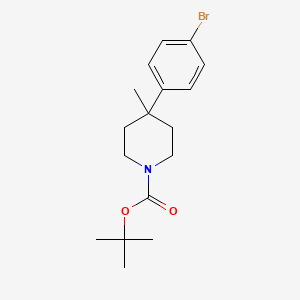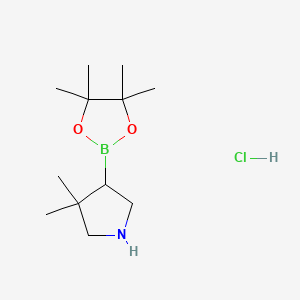
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a butoxyethyl group, which itself is further substituted with a bromo group
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and progressively introducing the butoxyethyl and bromo substituents through a series of substitution and addition reactions .
Analyse Chemischer Reaktionen
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo groups can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes under specific conditions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common reagents used in these reactions include bromine, aluminum chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromo groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromo substituent on the benzene ring.
1-Bromo-2-ethylbenzene: A compound with an ethyl group and a bromo group on the benzene ring.
1-Bromo-2-methylbenzene: A compound with a methyl group and a bromo group on the benzene ring.
Eigenschaften
Molekularformel |
C12H16Br2O |
|---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
ALEQNCFALGKJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CBr)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



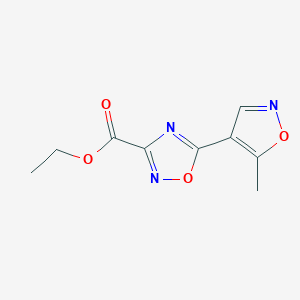
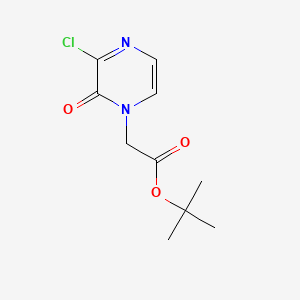
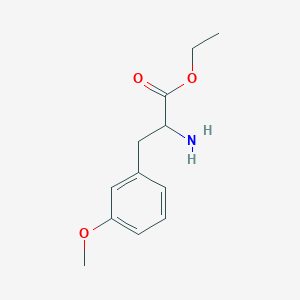
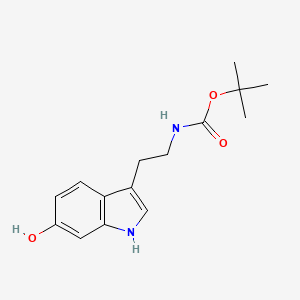
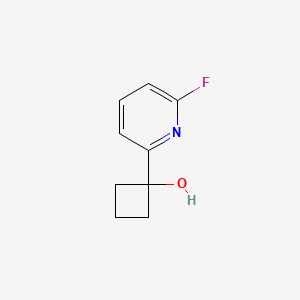
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)

